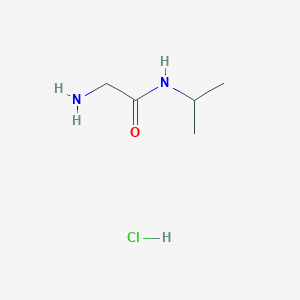

2-amino-N-isopropylacetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTBXBZDYYYVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602767 | |

| Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614718-86-4 | |

| Record name | N-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(propan-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-isopropylacetamide hydrochloride: A Core Component in Advanced Therapeutic Research

This guide provides a comprehensive technical overview of 2-amino-N-isopropylacetamide hydrochloride (CAS No. 614718-86-4), a critical building block in the synthesis of Peptide Nucleic Acids (PNAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and pivotal role in the advancement of genetic medicines and diagnostic tools.

Executive Summary & Strategic Importance

This compound is a specialized chemical intermediate whose significance is intrinsically linked to the field of PNA technology. PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain composed of N-(2-aminoethyl)glycine units.[1][2] This structural alteration confers remarkable properties, including high-affinity binding to complementary DNA and RNA sequences and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2] As a fundamental component of this backbone, this compound serves as a linchpin in the construction of PNA oligomers used in antisense therapeutics, gene editing, and advanced molecular diagnostics.[3][4] This guide elucidates the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its successful application. The identity and key characteristics of this compound are summarized below.

Structural Elucidation

The molecular structure of this compound comprises a central acetamide core. An isopropyl group is attached to the amide nitrogen, and an amino group is situated on the alpha-carbon. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a crucial attribute for its use in synthetic chemistry.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N-(propan-2-yl)acetamide; hydrochloride | N/A |

| CAS Number | 614718-86-4 | [5][6] |

| Molecular Formula | C₅H₁₃ClN₂O | [5][6] |

| Molecular Weight | 152.62 g/mol | [5][6] |

| Appearance | Colorless crystalline powder | [3] |

| Solubility | Excellent solubility for PNA research | [3] |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity of the final product. The most logical and widely applicable synthetic strategy involves a two-step sequence: the formation of an N-substituted chloroacetamide intermediate, followed by nucleophilic substitution with an amino group.

Rationale for the Synthetic Pathway

This two-step approach is favored for its efficiency and the commercial availability of the starting materials.

-

Step 1: Amide Formation. The reaction between chloroacetyl chloride and isopropylamine is a classic Schotten-Baumann reaction. This method is robust and generally high-yielding for the formation of the amide bond.

-

Step 2: Amination. The subsequent introduction of the amino group via displacement of the chloride is a critical step. Using a protected form of ammonia, such as hexamine, or direct amination under controlled conditions, prevents side reactions and the formation of over-alkylated products. The final deprotection and salt formation with hydrochloric acid yield the target compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar compounds.

Step 1: Synthesis of 2-chloro-N-isopropylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-isopropylacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Amination: Dissolve the crude 2-chloro-N-isopropylacetamide (1.0 equivalent) in a suitable solvent like ethanol or a mixture of water and an ether such as methyl tert-butyl ether. Add an excess of aqueous ammonia.

-

Reaction Conditions: The reaction is typically performed in a sealed vessel or an autoclave under pressure and may require heating to drive the reaction to completion.

-

Isolation of Free Base: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue contains the free base, 2-amino-N-isopropylacetamide.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the solution is acidic.

-

Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system like ethanol/ether can be performed for further purification.

Application in Drug Development: The PNA Connection

The primary and most significant application of this compound is in the solid-phase synthesis of PNA oligomers.[3][4]

Role as a PNA Backbone Monomer

In the context of PNA synthesis, this molecule, after appropriate N-terminal protection (typically with an Fmoc group), serves as a fundamental building block of the uncharged polyamide backbone.[4] The synthesis of PNA oligomers is carried out on a solid support, similar to peptide synthesis, where monomers are sequentially added to the growing chain.[7] The isopropylamide moiety of the title compound becomes part of the repeating unit of the PNA backbone, providing structural integrity and the correct spacing for the attached nucleobases to hybridize effectively with their target DNA or RNA.

Significance in Therapeutic and Diagnostic Applications

The unique properties of PNAs have led to their investigation in a variety of high-impact areas:

-

Antisense and Antigene Therapies: PNAs can bind to mRNA to block protein translation or bind directly to double-stranded DNA to inhibit transcription. Their enzymatic stability makes them highly attractive candidates for these therapeutic modalities.[1]

-

Diagnostic Probes: Labeled PNA probes are used in techniques like Fluorescence In Situ Hybridization (FISH) due to their high specificity and strong binding, which results in a high signal-to-noise ratio.[3]

-

Gene Editing: PNAs are being explored for their potential to facilitate targeted gene modification.

The availability of high-purity building blocks like this compound is a prerequisite for the successful synthesis of high-quality PNA oligomers for these demanding applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific, verified Safety Data Sheet (SDS) for CAS 614718-86-4 is not publicly available, general precautions for related amino acid hydrochlorides and acetamide derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form is generally stable under these conditions.

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the fields of genomics, molecular diagnostics, and advanced therapeutics. Its role as a core component of the PNA backbone places it at the forefront of research aimed at developing next-generation drugs and diagnostic agents. A thorough understanding of its molecular structure, synthesis, and proper handling is essential for any researcher or organization looking to leverage the power of PNA technology. This guide provides the foundational knowledge to facilitate its effective and safe use in pioneering scientific endeavors.

References

-

Pentelute, B. L., et al. (2017). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC. Available at: [Link]

-

Sarlah, D., et al. (2018). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. Available at: [Link]

-

LifeTein. Peptide Nucleic Acids (PNAs) Custom Synthesis. Available at: [Link]

-

Sugiyama, T., & Kittaka, A. (2013). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules. Available at: [Link]

-

Emerald Cloud Lab. (2025). ExperimentPNASynthesis Documentation. Available at: [Link]

Sources

- 1. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone [mdpi.com]

- 3. 2-Amino-N-Isopropylacetamide HCl - Creative Peptides [pna.creative-peptides.com]

- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

synthesis of 2-amino-N-isopropylacetamide hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-amino-N-isopropylacetamide Hydrochloride

Introduction

This compound (CAS No: 614718-86-4) is a specialized organic compound with the molecular formula C₅H₁₃ClN₂O.[1][2] It serves as a valuable building block in various research and development applications, notably in the synthesis of peptide nucleic acid (PNA) monomers, which are synthetic analogs of DNA and RNA.[3] Its structure, featuring a primary amine, an isopropylamide group, and a chiral center, makes it a versatile intermediate for creating more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, aimed at researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The can be approached from several distinct retrosynthetic pathways. The core challenge lies in the selective formation of two key bonds: the amide bond between the carbonyl group and the isopropylamine nitrogen, and the C-N bond of the primary amine at the alpha-position. Three primary strategies emerge from this analysis:

-

The Halogenated Intermediate Strategy: This is a classical and often industrially viable approach. It involves first constructing the N-isopropyl chloroacetamide backbone and subsequently displacing the halogen with an amino group via ammonolysis.

-

The Glycinamide Alkylation Strategy: This route begins with the pre-formed glycinamide (2-aminoacetamide) core and introduces the N-isopropyl group in a later step, typically through reductive amination.

-

The N-Substituted Glycine Strategy: This pathway involves first synthesizing N-isopropylglycine and then forming the primary amide in the final step. This offers excellent control over the N-substitution but may require more steps.

These competing strategies offer different advantages concerning starting material availability, reaction control, and scalability.

Caption: Retrosynthetic analysis of 2-amino-N-isopropylacetamide HCl.

Chapter 2: Synthesis via Halogenated Intermediate

This is arguably the most direct and widely documented approach. It leverages the high reactivity of acyl chlorides and the well-established nucleophilic substitution chemistry of alpha-halo amides.

Section 2.1: Synthesis of 2-Chloro-N-isopropylacetamide

The first step is the formation of the amide bond between isopropylamine and chloroacetyl chloride.[4] This reaction is highly exothermic and proceeds readily. The key consideration is managing the hydrogen chloride (HCl) byproduct, which will form a salt with the starting amine, effectively consuming it.

Causality: Using a twofold excess of isopropylamine is a common strategy. One equivalent acts as the nucleophile, while the second acts as a sacrificial base to neutralize the generated HCl. Alternatively, an inert tertiary amine base like triethylamine can be used, allowing for stoichiometric use of the primary amine. The choice of a non-protic solvent like dichloromethane or diethyl ether is crucial to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-N-isopropylacetamide

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with isopropylamine (2.0 eq.) and anhydrous dichloromethane.

-

Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath. This is critical to control the exothermicity of the acylation.

-

Addition: A solution of chloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The mixture is washed sequentially with water, dilute HCl (to remove excess amine), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield crude 2-chloro-N-isopropylacetamide, which can be purified by recrystallization or column chromatography if necessary.[5]

Section 2.2: Ammonolysis and Salt Formation

The second step involves a nucleophilic substitution reaction where the chloride in 2-chloro-N-isopropylacetamide is displaced by an amino group. This is typically achieved using a large excess of ammonia to minimize the formation of the dimer byproduct, where the product amine reacts with another molecule of the starting material.[6]

Causality: The reaction is often performed in a sealed vessel (autoclave) under pressure, using aqueous or alcoholic ammonia.[6] The elevated pressure and temperature increase the reaction rate. Using a large excess of ammonia shifts the equilibrium towards the desired primary amine product and statistically reduces the chance of the product reacting further.

Experimental Protocol: Synthesis of this compound

-

Setup: A high-pressure autoclave is charged with 2-chloro-N-isopropylacetamide (1.0 eq.) and a concentrated solution of ammonia in methanol or water (e.g., 7N methanolic ammonia, >10 eq.).

-

Reaction: The vessel is sealed and heated to 60-80 °C for 12-24 hours with stirring.

-

Isolation (Free Base): After cooling, the excess ammonia and solvent are removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent, and inorganic salts (ammonium chloride) are removed by filtration. Evaporation of the solvent yields the crude free base, 2-amino-N-isopropylacetamide.

-

Salt Formation: The crude free base is dissolved in a minimal amount of a solvent like isopropanol or diethyl ether. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in isopropanol is added dropwise until the solution is acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Caption: Workflow for the Halogenated Intermediate Strategy.

Chapter 3: Synthesis via Glycinamide Alkylation

This strategy builds the molecule by first establishing the 2-aminoacetamide (glycinamide) core and then adding the isopropyl group. This approach is advantageous if glycinamide hydrochloride is a readily available starting material.

Section 3.1: Preparation of Glycinamide Hydrochloride

Glycinamide hydrochloride can be synthesized through various methods. A common laboratory and industrial method involves the ammonolysis of chloroacetamide.[7][8] Chloroacetamide itself can be prepared from chloroacetyl chloride and ammonia[9] or by the ammonolysis of esters like ethyl chloroacetate.[8][10] An alternative route proceeds from aminoacetonitrile, which is hydrolyzed in the presence of HCl.[7][11]

| Starting Material | Reagents | Key Conditions | Reference |

| Chloroacetamide | Aqueous Ammonia | Controlled temperature | [7][8] |

| Ethyl Chloroacetate | Aqueous Ammonia | Cold (0-5 °C) | [10] |

| Chloroacetyl Chloride | Ammonia/Methanol | Low temperature (-10 to 10 °C) | [9] |

| Aminoacetonitrile HCl | Isopropanol, HCl gas | Heat (50-70 °C) | [11] |

| Table 1: Common Synthetic Routes to Glycinamide Hydrochloride |

Section 3.2: N-Isopropylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is ideal for this transformation.[12][13] The process involves the reaction of the primary amine of glycinamide with a ketone (acetone) to form an intermediate imine (or the more stable enamine tautomer), which is then reduced in situ to the secondary amine.

Causality: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the acetone but are reactive enough to reduce the protonated imine intermediate.[12] This selectivity prevents the wasteful consumption of the reducing agent and simplifies the reaction. The reaction is typically run under weakly acidic conditions (pH 5-6) to promote imine formation without deactivating the amine nucleophile.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination of Glycinamide

-

Setup: A round-bottom flask is charged with glycinamide hydrochloride (1.0 eq.), acetone (1.5-2.0 eq.), and a solvent such as methanol.

-

pH Adjustment: The pH of the solution is adjusted to ~6 using a mild base if necessary.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) is added portion-wise to the stirred solution at room temperature.

-

Reaction: The reaction is stirred at room temperature for 24-48 hours. Progress is monitored by TLC or LC-MS.

-

Workup: The solvent is carefully removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic (~pH 10) to deprotonate the product amine.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are dried over anhydrous sodium sulfate.

-

Salt Formation: The solvent is evaporated, and the resulting free base is converted to the hydrochloride salt as described in Section 2.2.

Chapter 4: Comparative Analysis and Process Considerations

The optimal synthetic route depends on project-specific factors such as scale, cost, available equipment, and safety considerations.

| Parameter | Strategy 1 (Halogenated Int.) | Strategy 2 (Glycinamide Alkylation) | Strategy 3 (N-Substituted Glycine) |

| Starting Materials | Isopropylamine, Chloroacetyl Chloride | Glycinamide HCl, Acetone | Isopropylamine, Chloroacetic Acid |

| Key Steps | Acylation, Ammonolysis | Reductive Amination | N-Alkylation, Amidation |

| Potential Issues | Exothermic acylation, dimer formation in ammonolysis, use of autoclave.[6] | Over-alkylation (di-isopropylation) is possible, use of cyanoborohydride. | Multi-step, requires amide coupling agents which can be expensive.[][15] |

| Scalability | Generally good, common industrial processes. | Good, one-pot procedures are common. | Can be complex for large scale due to coupling agents and workups. |

| Control | Good, steps are discrete. | Selectivity can be an issue. | Excellent control over N-substitution. |

References

-

Preparation method for glycinamide hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- CN102190597A - Method for preparing glycinamide hydrochloride. (n.d.). Google Patents.

- CN101979376B - Method for preparing glycinamide hydrochloride. (n.d.). Google Patents.

- CN103265448A - Preparation method for glycinamide hydrochloride. (n.d.). Google Patents.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). PMC. Retrieved from [Link]

-

Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2015, August 6). ResearchGate. Retrieved from [Link]

-

How to make isopropylamine from acetone, ammonia, acid (HCl), and some metal. (2023, April 17). Quora. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.). Google Patents.

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]

-

chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 614718-86-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-N-Isopropylacetamide HCl - Creative Peptides [pna.creative-peptides.com]

- 4. ijpsr.info [ijpsr.info]

- 5. N-Isopropylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 7. Preparation method for glycinamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102190597A - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]

- 9. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. Amide synthesis by acylation [organic-chemistry.org]

2-amino-N-isopropylacetamide hydrochloride CAS number 614718-86-4

An In-Depth Technical Guide to 2-amino-N-isopropylacetamide hydrochloride (CAS: 614718-86-4)

Authored for Drug Development Professionals and Research Scientists

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 614718-86-4), a key chemical intermediate. Primarily utilized in the field of nucleic acid research, its main application lies in its role as a foundational building block for the synthesis of Peptide Nucleic Acid (PNA) monomers.[1] PNAs are synthetic DNA analogs with a polyamide backbone, offering high binding affinity and specificity to DNA and RNA, making them valuable tools in diagnostics, antisense therapies, and genetic engineering.[1]

This guide details the chemical and physical properties of the title compound, outlines a robust and replicable synthetic pathway, provides detailed protocols for its analytical characterization, discusses its pivotal application in PNA synthesis, and summarizes essential safety and handling procedures. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a colorless crystalline powder.[1] Its structure consists of a glycine core that is N-acylated with an isopropylamine. The primary amine is protonated by hydrochloric acid to form a stable, solid salt with enhanced solubility in polar solvents, a desirable characteristic for its use in subsequent synthetic reactions.

| Property | Value | Source(s) |

| CAS Number | 614718-86-4 | [1] |

| Molecular Formula | C₅H₁₃ClN₂O | [1] |

| Molecular Weight | 152.62 g/mol | [1] |

| IUPAC Name | 2-amino-N-(propan-2-yl)acetamide;hydrochloride | [1] |

| Canonical SMILES | CC(C)NC(=O)CN.Cl | [1] |

| Appearance | Colorless crystalline powder | [1] |

| Solubility | High solubility in aqueous solutions | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process involving peptide coupling followed by deprotection. This common laboratory-scale synthesis leverages readily available starting materials and standard organic chemistry techniques.

Overall Synthetic Scheme

The logical pathway begins with an N-protected glycine, such as Boc-glycine, which prevents self-polymerization and directs reactivity. This is coupled with isopropylamine to form the amide bond. The final step involves the removal of the Boc protecting group and concurrent salt formation using hydrochloric acid.

Caption: Synthetic workflow for 2-amino-N-isopropylacetamide HCl.

Step-by-Step Synthesis Protocol

Materials:

-

N-α-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

-

Isopropylamine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

4M HCl in 1,4-Dioxane

-

Diethyl ether (Et₂O)

Protocol:

-

Step 1: Amide Coupling a. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Gly-OH (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid. Causality: HATU forms a highly reactive activated ester with Boc-Gly-OH, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without competing with isopropylamine. c. Slowly add isopropylamine (1.2 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Step 2: Deprotection and Salt Formation a. Dissolve the crude intermediate from Step 1f in a minimal amount of 1,4-dioxane. b. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise while stirring at 0 °C. c. Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate as a white solid. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt. d. Add an excess of diethyl ether to the slurry to ensure complete precipitation of the product. e. Isolate the solid product by vacuum filtration, wash thoroughly with diethyl ether to remove residual dioxane and byproducts. f. Dry the white solid under high vacuum to yield the final product, this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Quality Control Workflow

Caption: Standard analytical workflow for quality control.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on the molecular structure and established principles. The actual spectrum should be acquired and compared against these predictions.

¹H NMR (400 MHz, D₂O) Predicted Spectrum:

-

δ 4.05-4.15 (m, 1H): The methine (CH) proton of the isopropyl group, split into a multiplet by the adjacent methyl and NH protons.

-

δ 3.80 (s, 2H): The methylene (CH₂) protons adjacent to the protonated amine. The singlet appearance is due to the absence of coupling partners on the amine side (rapid exchange in D₂O) and the carbonyl side.

-

δ 1.18 (d, 6H): The two equivalent methyl (CH₃) groups of the isopropyl moiety, appearing as a doublet due to coupling with the methine proton.

¹³C NMR (100 MHz, D₂O) Predicted Spectrum:

-

δ ~43 ppm: The methine carbon (CH) of the isopropyl group.[2][3]

-

δ ~41 ppm: The methylene carbon (CH₂) adjacent to the amine.[2][3]

-

δ ~22 ppm: The two equivalent methyl carbons (CH₃) of the isopropyl group.[2][3]

Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar, water-soluble compound.

Instrumentation and Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for the primary amine by minimizing tailing on the silica support.

-

Gradient: 5% B to 40% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. Causality: The amide bond provides sufficient absorbance at this low wavelength for sensitive detection.

-

Expected Retention Time: Early elution is expected due to the compound's high polarity.

Applications in Drug Discovery and Development

The principal and most significant application of this compound is as a precursor for the synthesis of custom Peptide Nucleic Acid (PNA) monomers.[1]

PNAs are DNA mimics where the deoxyribose-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. In this context, this compound serves as a modified backbone element. The primary amine of the molecule is the point of attachment for the nucleobases (Adenine, Guanine, Cytosine, Thymine), while the N-isopropylacetamide portion can be part of a custom modification or linker strategy within a PNA oligomer.

The use of such modified monomers is crucial in the development of:

-

Antisense & Antigene Therapeutics: PNA oligomers can bind to mRNA or DNA with high affinity to modulate gene expression.[1]

-

Advanced Diagnostics: PNAs are used as highly specific probes in techniques like Fluorescence In Situ Hybridization (FISH) and biosensors.[1]

-

Gene Editing Tools: The unique binding properties of PNAs are being explored for applications in targeted gene modification.

Safety, Handling, and Storage

Note: A specific Material Safety Data Sheet (MSDS) for CAS 614718-86-4 was not available through public searches. The following recommendations are based on the chemical class (amine hydrochloride salts, non-volatile powder) and general laboratory safety principles. Always consult the supplier-specific MSDS before handling.

-

Hazard Identification: As a powdered organic compound, it may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment. The safety profile is distinct from its precursor, isopropylamine, which is a toxic and flammable liquid.[4][5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood. Avoid generating dust. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Amine salts are generally stable under these conditions.

References

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved January 17, 2026, from [Link]

- Uddin, M. N., et al. (2018). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of the Indian Chemical Society.

-

University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-Amino-N-Isopropylacetamide HCl - Creative Peptides [pna.creative-peptides.com]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. opcw.org [opcw.org]

Navigating the Physicochemical Landscape of 2-Amino-N-isopropylacetamide Hydrochloride: A Guide to Solubility Determination

For Immediate Release

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a drug candidate's developability profile. For a compound like 2-amino-N-isopropylacetamide hydrochloride, which finds application in specialized research areas such as peptide nucleic acid (PNA) synthesis, understanding its solubility behavior is crucial for its effective use and formulation.[1] Poor solubility can lead to challenges in administration, variable bioavailability, and difficulties in formulation development. This guide will detail the necessary steps to comprehensively map the solubility profile of this compound.

Physicochemical Properties: The Underpinnings of Solubility

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters offer predictive insights into its likely solubility behavior.

Table 1: Physicochemical Properties of 2-Amino-N-isopropylacetamide and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C5H12N2O | C5H13ClN2O | [2] |

| Molecular Weight | 116.16 g/mol | 152.62 g/mol | [2][3] |

| CAS Number | 67863-05-2 | 614718-86-4 | [2][3] |

| Predicted pKa | Not Available | Not Available | - |

| Predicted logP | Not Available | Not Available | - |

The hydrochloride salt form of 2-amino-N-isopropylacetamide is expected to exhibit significantly higher aqueous solubility compared to its free base due to the ionization of the primary amine group. The extent of this solubility advantage is what needs to be experimentally determined.

Experimental Determination of a Comprehensive Solubility Profile

A multi-faceted approach is necessary to generate a comprehensive understanding of the solubility of this compound. This involves assessing its solubility in various solvents, at different temperatures, and as a function of pH.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method. This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Causality in Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Extended Equilibration Time: Allows for the dissolution process to reach a steady state, preventing underestimation of the solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Inert Container: Prevents any interaction between the compound and the container that could affect the solubility measurement.

Kinetic Solubility Assessment: A High-Throughput Approach

For earlier stages of drug discovery, a higher-throughput method to assess kinetic solubility can be employed. This method measures the solubility of a compound upon its precipitation from a stock solution.

Protocol for Kinetic Solubility Assessment:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS) and mix vigorously.

-

Precipitation and Measurement: The compound may precipitate out of the aqueous solution. The concentration of the compound remaining in the solution after a short incubation period is measured, often using nephelometry or turbidimetry to detect the precipitated particles.

Expert Insight: Kinetic solubility is often lower than equilibrium solubility but provides a rapid assessment of a compound's dissolution behavior, which is relevant to its in vivo performance.

The Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, its aqueous solubility is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.

Experimental Workflow for pH-Solubility Profiling:

Caption: Workflow for determining the pH-solubility profile.

Analytical Quantification: Ensuring Accuracy and Precision

The accuracy of any solubility measurement hinges on the reliability of the analytical method used for quantification. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique.

Key Considerations for HPLC Method Development:

-

Column Selection: A reversed-phase column (e.g., C18) is generally a good starting point for a polar compound like this.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve good peak shape and resolution.

-

Detection: The amide chromophore should allow for UV detection at a low wavelength (e.g., 210-220 nm).

-

Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

For very low solubility measurements, a more sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary.

The Impact of Temperature on Solubility

Investigating the temperature dependence of solubility is crucial for understanding the thermodynamics of the dissolution process and for practical considerations in manufacturing and storage.

Experimental Approach:

The shake-flask method described in section 3.1 should be repeated at a range of physiologically and pharmaceutically relevant temperatures (e.g., 4°C, 25°C, 37°C). The resulting data can be used to construct a solubility curve (solubility vs. temperature).

Determining Key Physicochemical Parameters: pKa and logP

a. pKa Determination:

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the pKa of the primary amine is a critical determinant of its ionization state at different pH values.

Potentiometric Titration: This is a classic and reliable method for pKa determination.

Protocol Outline:

-

Dissolve a known amount of this compound in water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the inflection point of the resulting titration curve.

b. logP Determination:

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Shake-Flask Method for logP:

-

Prepare a solution of this compound in a biphasic system of n-octanol and water.

-

Agitate the mixture until equilibrium is reached.

-

Separate the two phases and determine the concentration of the compound in each phase using a validated analytical method.

-

Calculate the logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Conclusion: Building a Foundation for Successful Development

While a priori quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary experimental frameworks for its comprehensive determination. By systematically applying the described methodologies, researchers can generate the high-quality, reliable data essential for advancing their research and development activities. The principles of scientific integrity, rooted in robust experimental design and validated analytical methods, are the bedrock upon which this critical knowledge is built.

References

Sources

An In-depth Technical Guide to the Discovery and History of 2-amino-N-isopropylacetamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-amino-N-isopropylacetamide hydrochloride. Eschewing a conventional chronological narrative, this document situates the genesis of this compound within the broader scientific revolution ignited by the invention of Peptide Nucleic Acids (PNAs). We will explore the intellectual and experimental lineage that necessitated the synthesis of novel amino acid derivatives, including this compound, and detail the subsequent evolution of its synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, contextual understanding of this important chemical entity.

The Dawn of a New Paradigm: The Invention of Peptide Nucleic Acids (PNA)

The story of this compound is intrinsically interwoven with the groundbreaking development of Peptide Nucleic Acids (PNAs) in the early 1990s. A team of visionary scientists, including Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt, sought to create a synthetic mimic of DNA that could bind to natural nucleic acids with high affinity and specificity.[1][2] Their pioneering work, first published in 1991, introduced a revolutionary concept: a nucleic acid analog with a neutral peptide-like backbone composed of repeating N-(2-aminoethyl)glycine units, replacing the negatively charged sugar-phosphate backbone of DNA and RNA.[1][3] This novel architecture bestowed upon PNAs remarkable properties, including resistance to enzymatic degradation and the ability to form highly stable duplexes and triplexes with DNA and RNA.[1][4]

The invention of PNA was a pivotal moment in chemical biology and drug discovery, opening up new avenues for antisense and antigene therapies, molecular diagnostics, and fundamental research into nucleic acid recognition.[5][6] The quest to synthesize and modify these novel PNA oligomers created an immediate and pressing need for a diverse toolkit of specialized chemical building blocks, including derivatives of the core N-(2-aminoethyl)glycine backbone. It is within this dynamic and innovative research environment that this compound emerged.

The Chemical Imperative: Synthesizing the Building Blocks of an Artificial Genome

The synthesis of PNA oligomers required the development of robust and versatile methods for preparing the constituent monomers. These monomers typically consist of the N-(2-aminoethyl)glycine backbone linked to a nucleobase (adenine, guanine, cytosine, or thymine) via a methylene carbonyl linker.[7][8] The synthetic strategies for these monomers often involved the protection of the amino groups of the N-(2-aminoethyl)glycine backbone to allow for controlled, stepwise assembly of the PNA chain.[9][10]

While the primary focus was on attaching nucleobases, the exploration of the chemical space around the PNA backbone was a natural and necessary progression. Researchers began to investigate the impact of various substitutions on the properties of PNAs, leading to the synthesis of a wide array of N-substituted amino acid derivatives. This compound is one such derivative, representing a modification of the core N-(2-aminoethyl)glycine structure.

The rationale for synthesizing compounds like this compound was multifaceted:

-

Probing Structure-Activity Relationships: By introducing different substituents on the aminoethylglycine backbone, researchers could systematically investigate how these changes affected the binding affinity, specificity, and conformational properties of the resulting PNAs.

-

Developing Novel PNA Analogues: The exploration of diverse chemical functionalities paved the way for the creation of novel PNA analogues with enhanced properties, such as improved cellular uptake or modified hybridization characteristics.[11]

-

Expanding the Chemical Toolbox: The synthesis of a broad range of amino acid derivatives enriched the chemical toolbox available to researchers in the burgeoning field of PNA chemistry, enabling the design and construction of increasingly complex and functional PNA constructs.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence is a direct consequence of the intensive research and development efforts that followed the invention of PNA. It is highly probable that this compound was first synthesized and characterized in the laboratories of the PNA pioneers or their contemporaries as part of their broader investigation into PNA chemistry.

Synthetic Methodologies: From Foundational Principles to Refined Protocols

The synthesis of this compound and related N-substituted aminoacetamides leverages well-established principles of organic chemistry, particularly peptide synthesis and the alkylation of amines. A general and plausible synthetic route, based on documented methods for similar compounds, is outlined below.

General Synthetic Approach

A logical and efficient pathway to this compound involves a two-step process:

-

N-Alkylation of a Protected Glycine Derivative: This step involves the reaction of a suitable N-protected glycine derivative with an isopropylamino precursor.

-

Deprotection and Salt Formation: The protecting group is then removed, and the resulting free amine is converted to its hydrochloride salt.

The following diagram illustrates this conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound. This protocol is a composite of established methods for the synthesis of N-substituted amino amides and should be performed by qualified chemists in a properly equipped laboratory.

Step 1: Synthesis of N-Boc-2-amino-N-isopropylacetamide

-

Reaction Setup: To a solution of N-Boc-glycine (1.75 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add N-hydroxysuccinimide (NHS) (1.27 g, 11 mmol) and dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol).

-

Activation: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Amidation: To the filtrate, add isopropylamine (0.71 g, 12 mmol) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-isopropylacetamide.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected intermediate.

Step 2: Synthesis of this compound

-

Deprotection: Dissolve the purified N-Boc-2-amino-N-isopropylacetamide (1.0 g, 4.6 mmol) in a minimal amount of 1,4-dioxane.

-

Acidification: Add a 4 M solution of HCl in 1,4-dioxane (5 mL) and stir the mixture at room temperature for 4 hours. The formation of a white precipitate should be observed.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 614718-86-4 | [12] |

| Molecular Formula | C5H13ClN2O | [12] |

| Molecular Weight | 152.63 g/mol | [12] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| IUPAC Name | 2-amino-N-(propan-2-yl)acetamide;hydrochloride |

Conclusion and Future Perspectives

The discovery and development of this compound are a direct testament to the profound impact of the invention of Peptide Nucleic Acids. While not a household name in the broader scientific community, this compound and its analogues are foundational to the field of PNA chemistry. They represent the essential chemical tools that have enabled the exploration and application of PNAs in diverse areas of research and development.

As the field of nucleic acid therapeutics continues to evolve, the demand for novel, synthetically accessible building blocks will undoubtedly grow. The history of this compound serves as a compelling case study in how a fundamental scientific breakthrough can catalyze the creation of a rich and diverse chemical landscape, ultimately paving the way for future innovations. The continued exploration of N-substituted amino acid derivatives will likely lead to the development of next-generation PNAs with enhanced therapeutic potential and novel functionalities.

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. [Link]

-

Egholm, M., Buchardt, O., Christensen, L., Behrens, C., Freier, S. M., Driver, D. A., ... & Nielsen, P. E. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature, 365(6446), 566-568. [Link]

-

Nielsen, P. E. (2010). Peptide nucleic acids (PNA) in chemical biology and drug discovery. Chemical biodiversity, 7(4), 786-804. [Link]

- Nielsen, P. E., & Egholm, M. (1999). An introduction to peptide nucleic acid. Current issues in molecular biology, 1(1-2), 89-104.

-

Dueholm, K. L., Egholm, M., Behrens, C., Christensen, L., Hansen, H. F., Vulpius, T., ... & Buchardt, O. (1994). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. The Journal of Organic Chemistry, 59(19), 5767-5773. [Link]

- Gogoi, K., & Kumar, V. A. (2009). Peptide nucleic acids (PNA) analogs and derivatives. Current Organic Synthesis, 6(3), 264-282.

- Gauthier, J. Y., Bourdon, F., & Young, R. N. (2004). Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. WO 2004/037772 A1.

-

GenScript. (2020, June 18). Peptide Nucleic Acids (PNAs) overview. MolecularCloud. [Link]

-

Nielsen, P. E. (1994). Peptide nucleic acid (PNA). A DNA mimic with a peptide backbone. Bioconjugate chemistry, 5(1), 3-7. [Link]

-

Pentelute, B. L., & Seeberger, P. H. (2010). Automated Flow Synthesis of Peptide–PNA Conjugates. Angewandte Chemie International Edition, 49(12), 2106-2109. [Link]

-

Griesang, N., & Richert, C. (2009). Templated Synthesis of Peptide Nucleic Acids via Sequence-Selective Base-Filling Reactions. Journal of the American Chemical Society, 131(31), 10861-10863. [Link]

-

Sforza, S., Tedeschi, T., & Marchelli, R. (2007). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 36(3), 445-456. [Link]

-

Gildea, B. D., & Coull, J. M. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic acids research, 23(2), 217-222. [Link]

-

Nelson, K. E., Levy, M., & Miller, S. L. (2000). Peptide nucleic acids rather than RNA may have been the first genetic molecule. Proceedings of the National Academy of Sciences, 97(8), 3868-3871. [Link]

-

Tomac, S., Sarkar, M., & Chow, C. S. (1996). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic acids research, 24(24), 4877-4881. [Link]

-

Fabris, D., & Gry, H. (2019). AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity. ACS omega, 4(8), 13374-13381. [Link]

-

Kumar, R., & Gupta, A. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin) thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences, 132(1), 1-7. [Link]

-

Roy, S., & Gauthier, D. R. (2008). A Convenient Route to N-[2-(Fmoc) aminoethyl] glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of organic chemistry, 73(7), 2843-2846. [Link]

-

Gunt, J., & Wessjohann, L. A. (2007). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl) glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein journal of organic chemistry, 3, 33. [Link]

-

Steer, D. L., & Gilon, C. (1984). Synthesis of analogs and oligomers of N-(2-aminoethyl) glycine and their gastrointestinal absorption in the rat. International journal of peptide and protein research, 23(2), 203-211. [Link]

-

PubChem. (n.d.). Isopropylacetamide. National Center for Biotechnology Information. [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Zhang, L., & Meng, F. (2011). Synthesis method of N-methyl isopropylamine. CN102070461A.

- Buchardt, O., & Nielsen, P. E. (1997).

-

Xella, S., et al. (2020). Synthesis and structure–activity relationship of peptide nucleic acid probes with improved interstrand-crosslinking abilities: application to biotin-mediated RNA-pulldown. Organic & Biomolecular Chemistry, 18(3), 448-456. [Link]

- Farkas, B., & Szilagyi, L. (2001). Solid-phase synthesis of PNA monomer by Ugi four-component condensation. Letters in Peptide Science, 8(3-5), 209-212.

Sources

- 1. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]

- 2. Peptide nucleic acid (PNA). A DNA mimic with a peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An introduction to peptide nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide nucleic acids (PNA) in chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

theoretical properties of 2-amino-N-isopropylacetamide hydrochloride

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-N-isopropylacetamide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, synthesis, and research applications of this compound. As a derivative of the simplest dipeptide, glycinamide, this compound serves as a valuable building block in medicinal chemistry and biotechnology. This document delineates its chemical identity, physicochemical characteristics, and theoretical spectroscopic profile. Furthermore, a plausible synthetic route is detailed, grounded in established organic chemistry principles. The guide culminates in a discussion of its significant role as a monomer in Peptide Nucleic Acid (PNA) synthesis and as a structural scaffold in the development of novel therapeutics. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction & Chemical Identity

Overview of Glycinamide Derivatives in Medicinal Chemistry

Glycinamide and its derivatives are fundamental scaffolds in the field of drug discovery. Their structural simplicity, incorporating a primary amine and an amide group, allows for diverse functionalization, making them privileged structures for library synthesis. These motifs are often explored for their potential to mimic peptide bonds while offering improved stability and pharmacokinetic properties. Research has demonstrated the utility of glycinamide derivatives in developing a range of bioactive agents, including inhibitors for enzymes like Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase 4 (DPP-4), as well as novel anticancer therapeutics.[1][2][3] The inherent biocompatibility of the amino acid backbone makes these compounds particularly attractive for therapeutic applications.

Compound Identification and Structural Clarification

It is crucial to distinguish this compound from its related structures. The target compound should be identified by its specific CAS number to avoid ambiguity.

-

Target Compound: this compound

-

Free Base: 2-Amino-N-isopropylacetamide

-

Related Compound: N-Isopropylacetamide

This guide focuses exclusively on the hydrochloride salt (CAS 614718-86-4), which is often preferred in research and development due to its enhanced stability and solubility in aqueous media.[4]

Chemical Structure

The structure consists of a central glycinamide core with an isopropyl group attached to the amide nitrogen. The hydrochloride salt form involves the protonation of the primary C2-amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The theoretical physicochemical properties of a compound are foundational to understanding its behavior in both chemical and biological systems. They influence formulation, delivery, and interaction with biological targets.

Calculated and Predicted Properties

The properties for the hydrochloride salt are summarized below. These values are critical for experimental design, from solubilization to purification and formulation.

| Property | Value | Source |

| CAS Number | 614718-86-4 | [4][5] |

| Molecular Formula | C₅H₁₃N₂OCl | [4] |

| Molecular Weight | 152.62 g/mol | [4][10] |

| Appearance | Colorless crystalline powder | [4] |

| InChI | InChI=1S/C5H12N2O.ClH/c1-4(2)7-5(8)3-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | [4] |

Solubility

This compound is described as having excellent solubility.[4] As a salt of a primary amine, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Its solubility will decrease significantly in nonpolar organic solvents such as hexane and diethyl ether. This high aqueous solubility is advantageous for its use in biological assays and as a reagent in aqueous-phase reactions.

Acidity/Basicity (pKa)

-

Primary Ammonium (R-NH₃⁺): The primary ammonium group is the most acidic functional group. Its pKa is expected to be in the range of 9-10, typical for primary alkylamines. This group will be fully protonated and positively charged at physiological pH (~7.4).

-

Amide N-H: The amide proton is significantly less acidic, with a predicted pKa around 16-17.[9] It will not deprotonate under normal physiological or experimental conditions.

The presence of the positively charged ammonium group dictates the compound's behavior as a water-soluble salt.

Spectroscopic and Analytical Profile (Theoretical)

A theoretical spectroscopic profile is essential for compound verification and quality control. Based on the known structure, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-CH(CH₃)₂ (septet, 1H): A septet signal is expected for the methine proton on the isopropyl group, coupled to the six equivalent methyl protons.

-

-CH(CH₃)₂ (doublet, 6H): The two methyl groups of the isopropyl moiety will appear as a doublet, coupled to the single methine proton.

-

-CH₂-NH₃⁺ (singlet or broad singlet, 2H): The methylene protons adjacent to the ammonium group are expected to be a singlet. The signal may be broadened due to quadrupolar effects from the adjacent nitrogen and exchange with solvent protons.

-

-NH- (broad singlet, 1H): The amide proton will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

-NH₃⁺ (broad singlet, 3H): The ammonium protons will also be a broad, exchangeable signal.

-

-

¹³C NMR:

-

-C=O (amide carbonyl): Expected in the downfield region, typically 165-175 ppm.

-

-CH₂-NH₃⁺: The methylene carbon will be found in the aliphatic region.

-

-CH(CH₃)₂: The methine carbon of the isopropyl group.

-

-CH(CH₃)₂: The two equivalent methyl carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy

-

N-H Stretch (Ammonium): A broad, strong absorption band is expected in the range of 2800-3200 cm⁻¹, characteristic of the N-H stretching vibrations of a primary ammonium salt.

-

N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹ corresponding to the secondary amide N-H stretch.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

-

N-H Bend (Amide II): A moderate band around 1550 cm⁻¹ from the N-H bending vibration.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry under positive ion mode, the expected base peak would correspond to the molecular ion of the free base, [M+H]⁺, at an m/z of 117.17, resulting from the loss of HCl.

-

[M+H]⁺ (Free Base): C₅H₁₃N₂O⁺, Calculated m/z = 117.1028

-

Fragmentation: Common fragmentation pathways would include the loss of the isopropyl group and cleavage of the amide bond.

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

A logical synthetic approach involves the formation of the amide bond between a protected glycine precursor and isopropylamine. This strategy prevents self-polymerization of glycine and ensures regioselective acylation of the desired amine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is based on standard procedures for peptide synthesis, analogous to methods described for similar glycinamide derivatives.[11]

Objective: To synthesize this compound from Boc-glycine and isopropylamine.

Step 1: Amide Bond Formation

-

Dissolve Boc-glycine (1 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and Hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent, such as diethyl ether or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Bubble anhydrous HCl gas through the solution or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane) dropwise until the solution is saturated and precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1-2 hours.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid product with cold diethyl ether to remove any non-polar impurities.

-

Dry the final product, this compound, under vacuum.

Chemical Stability and Degradation

The primary point of potential degradation is the amide bond, which is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. As a solid crystalline salt, the compound is expected to be stable under standard storage conditions (room temperature, sealed from moisture).

Relevance in Research and Drug Development

The utility of this compound extends from biotechnology to medicinal chemistry, primarily serving as a versatile structural unit.

Core Building Block for Peptide Nucleic Acid (PNA) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. This compound is a key reagent in the synthesis of modified PNA monomers.[4] Its structure serves as a precursor to the PNA backbone, where the primary amine allows for coupling to nucleobases and subsequent chain elongation. The use of such building blocks is fundamental to creating PNA oligomers for applications in diagnostics, genetic research, and antisense therapy.

Caption: Workflow for PNA synthesis using the subject compound.

A Scaffold for Bioactive Molecules

The glycinamide core is a recurring motif in the design of novel therapeutic agents. The primary amine and the amide nitrogen provide two points for diversification, allowing chemists to explore a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles. Studies on related glycinamide derivatives have shown their potential as:

-

VAP-1 Inhibitors: These compounds have been investigated for treating inflammatory diseases and diabetic microvascular complications.[2]

-

Anticancer Agents: Functionalized glycinamides have demonstrated significant anti-proliferation activity against various cancer cell lines.[1]

-

mGlu₅ Positive Allosteric Modulators (PAMs): Aryl glycine sulfonamide scaffolds have been identified as PAMs for the mGlu₅ receptor, a target for neurological disorders.[12]

The subject compound, therefore, represents a valuable starting material or fragment for the synthesis of new chemical entities in these and other therapeutic areas.

Conclusion

This compound is a chemical compound with well-defined theoretical properties that make it highly valuable to the scientific community. Its identity is clearly established by its CAS number, distinguishing it from related structures. Its predicted physicochemical and spectroscopic characteristics provide a solid foundation for its use and analysis in a research setting. The compound's straightforward synthesis and its critical role as a building block in PNA technology and as a scaffold in drug discovery underscore its importance. This guide provides the necessary technical details for researchers to confidently incorporate this versatile molecule into their development programs.

References

-

PubChem. Isopropylacetamide. National Center for Biotechnology Information.

-

Creative Peptides. 2-Amino-N-Isopropylacetamide HCl.

-

ChemicalBook. N-Isopropylacetamide.

-

BLD Pharm. 2-Amino-N-isopropylacetamide.

-

Sigma-Aldrich. N-ISOPROPYLACETAMIDE AldrichCPR.

-

Santa Cruz Biotechnology. 2-Amino-N-isopropyl-acetamide hydrochloride.

-

Santa Cruz Biotechnology. 2-amino-N-isopropylacetamide.

-

Taylor & Francis Online. Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives.

-

PubMed. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors.

-

PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors.

-

Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

Wikipedia. Chemotherapy.

-

PubMed. Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

-

Google Patents. EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.

-

Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).

-

TCI AMERICA. Isopropylamine Hydrochloride.

-

Zhonghan. China N-Isopropylacetamide CAS 1118-69-0 Manufacturer & Supplier.

-